Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]-
Overview
Description
Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]- is an organic compound with the molecular formula C11H21NO4 and a molecular weight of 231.29 g/mol. It is commonly used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]- typically involves the reaction of pentanoic acid with tert-butyl carbamate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium azide (NaN3). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]- is widely used in scientific research, particularly in the fields of chemistry and biology. It serves as a building block for the synthesis of more complex molecules and is used in the development of pharmaceuticals and agrochemicals. In medicine, it is studied for its potential therapeutic effects and as a precursor for drug development. In industry, it is used in the production of polymers and other specialty chemicals.
Mechanism of Action
The mechanism of action of Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The compound may also interact with cellular receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]- can be compared with similar compounds such as:
- Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, methyl ester
- Pentanoic acid, 5-amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]-5-oxo-, phenylmethyl ester
These compounds share similar structural features but differ in their functional groups and overall molecular structure, which can influence their chemical reactivity and applications. The uniqueness of Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]- lies in its specific tert-butyl carbamate group, which imparts distinct chemical properties and reactivity.
Biological Activity
Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]- (CAS Number: 124073-08-1) is an organic compound with a molecular formula of C11H21NO4 and a molecular weight of 231.29 g/mol. This compound has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities, particularly in cancer research and metabolic studies.
Chemical Structure and Properties
The structure of Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]- features a pentanoic acid backbone with distinct functional groups that influence its biological activity. The presence of the dimethylethoxycarbonyl group serves as a protective moiety for the amino functionality, allowing for selective reactions at other sites on the molecule.
Property | Value |
---|---|
Molecular Formula | C11H21NO4 |
Molecular Weight | 231.29 g/mol |
CAS Number | 124073-08-1 |
Chemical Structure | Chemical Structure |
The biological activity of this compound is largely attributed to its interaction with various molecular targets within biological systems. The methylamino group can engage in hydrogen bonding and other interactions with proteins and enzymes, potentially modulating their activity. This mechanism is crucial for understanding how the compound can influence metabolic pathways and cellular functions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of Pentanoic acid derivatives. A notable study synthesized a series of substituted pentanoic acids and evaluated their biological activity against cancer cell lines. Specifically, compounds derived from pentanoic acid were found to induce apoptosis in Jurkat-E6.1 cells through the simultaneous inhibition of matrix metalloproteinase-2 (MMP-2) and histone deacetylase 8 (HDAC8), which are critical in cancer progression and metastasis .
Key Findings:
- Apoptosis Induction: Compounds demonstrated dose-dependent apoptosis in cancer cells.
- MMP-2 and HDAC8 Inhibition: Effective reduction in the expression levels of these proteins was observed.
- Cell Cycle Arrest: Some derivatives caused cellular arrest in the sub-G0 phase, indicating effective targeting of cancerous cells.
Enzyme Interaction Studies
Pentanoic acid derivatives have also been utilized to study enzyme-substrate interactions. The compound's structural features allow it to serve as a substrate or inhibitor for various enzymes, providing insights into metabolic pathways relevant to drug metabolism and therapeutic interventions.
Study on Anticancer Activity
A comprehensive study published in PubMed explored the structure-activity relationship (SAR) of substituted pentanoic acids, including Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]-. The results indicated that specific modifications to the pentanoic acid structure could enhance its anticancer properties significantly .
Metabolic Pathway Investigation
Another investigation focused on the metabolic fate of pentanoic acid derivatives in vivo. It was found that these compounds could modulate metabolic pathways linked to energy production and lipid metabolism, suggesting their potential utility in metabolic disorders .
Properties
IUPAC Name |
5-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]pentanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)8-12-7-5-4-6-9(13)14/h12H,4-8H2,1-3H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAGFKSDTZKBRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40616563 | |
Record name | 5-[(2-tert-Butoxy-2-oxoethyl)amino]pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40616563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124073-08-1 | |
Record name | 5-[(2-tert-Butoxy-2-oxoethyl)amino]pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40616563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-{[(tert-butoxy)carbonyl](methyl)amino}pentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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